4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
Description
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline backbone substituted at the 4-position with a 4-ethylpiperazinyl group. The compound is cataloged in chemical databases (e.g., ABChem, ID: AB23788) , indicating its relevance in synthetic organic chemistry, likely as an intermediate for pharmaceuticals or dyes.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16(17)18/h3-4,9H,2,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZDIGHKJVORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, and they typically use automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common in industrial settings to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline undergoes various types of chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-(4-Ethylpiperazin-1-yl)-2-aminobenzene.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing piperazine and nitro groups exhibit notable antimicrobial activity. In one study, derivatives of 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline were evaluated against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies indicate that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects, making it a subject of interest for cancer therapy research .
Drug Development
The compound's structure suggests potential applications in drug development, particularly for conditions requiring modulation of neurotransmitter systems. Piperazine derivatives are known to interact with various receptors in the central nervous system, indicating that this compound could be investigated for its effects on anxiety or depression .
Multidrug Resistance Reversal
In the context of cancer treatment, reversing multidrug resistance (MDR) is crucial for improving therapeutic outcomes. Compounds like this compound are being studied for their ability to inhibit efflux pumps that contribute to MDR in cancer cells. This application could enhance the efficacy of existing chemotherapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations
Substituent Position and Electronic Effects :
- The 2-nitro group in this compound creates strong electron withdrawal, polarizing the aromatic ring. This contrasts with 4-(4-methylpiperazin-1-yl)-2-methylaniline, where the electron-donating methyl group at position 2 reduces reactivity .
- In 5-(4-methylpiperazin-1-yl)-2-nitroaniline, the piperazinyl group at position 5 (meta to nitro) may alter hydrogen-bonding patterns compared to the para-substituted target compound .
The ethyl group in the target compound may enhance steric hindrance, influencing interactions with biological targets like kinases (e.g., YPC-21817 in ) .
Linker Variations :
- 4-(2-(4-Methylpiperazin-1-yl)ethoxy)-2-nitroaniline introduces an ethoxy spacer between the aromatic ring and piperazine, increasing conformational flexibility. This contrasts with the direct attachment in the target compound, which may favor rigid binding .
Physicochemical Properties
- Solubility: The ethylpiperazinyl group enhances water solubility compared to purely aromatic nitroanilines (e.g., 4C2NA). However, the nitro group may limit solubility in nonpolar solvents.
- Molecular Weight : At ~279 g/mol, the target compound falls within the acceptable range for drug-like molecules, similar to its analogs in Table 1.
Biological Activity
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline, a compound derived from the piperazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The process often starts with 4-chloro-2-nitroaniline, which is reacted with N-ethylpiperazine under reflux conditions to yield the desired product. The reaction can be summarized as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including prostate and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with specific emphasis on the modulation of CDK4 and Bcl-2 pathways .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.31 | Prostate Cancer |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 0.14 | Colon Cancer |
| 5-(4-fluoropiperazin-1-yl)-2-nitroaniline | 0.28 | Lung Cancer |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies have shown that it binds effectively to the active sites of various kinases, including CDK6, which is crucial for cell cycle regulation . This interaction results in the inhibition of cancer cell proliferation.
Study on Antifungal Activity
In a separate investigation, the compound was tested for antifungal properties against several pathogenic fungi. The results indicated moderate antifungal activity, suggesting potential applications in treating fungal infections .
Table 2: Antifungal Activity Against Pathogenic Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
| Cryptococcus neoformans | 128 |
Q & A
Q. What are the standard synthetic routes for 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline?
A common method involves nucleophilic aromatic substitution. For example, 1-ethylpiperazine reacts with a halogenated nitroaniline derivative (e.g., 4-chloro-2-nitroaniline) under reflux in ethanol with anhydrous K₂CO₃ as a base. The reaction typically proceeds for 4–6 hours, followed by cooling, filtration, and recrystallization from ethanol to isolate the product . Modifications may include adjusting stoichiometry or using alternative solvents like DMF for improved solubility.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ethylpiperazine substituent’s integration and nitro group positioning.
- FTIR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) validate the nitro group .
- UV-Vis : Absorption bands in the 300–400 nm range indicate π→π* transitions in the aromatic system .
Q. How is purity assessed during synthesis?
Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluent is standard. For quantitative analysis, HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended. Recrystallization from ethanol or methanol further ensures purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
- Growing crystals via slow evaporation in ethanol/water mixtures.
- Data collection at 100–296 K using Mo-Kα radiation.
- Structure refinement using SHELXL (for small molecules) to model bond lengths, angles, and hydrogen bonding. For example, related compounds show intramolecular N–H···O hydrogen bonds between the nitro group and piperazine nitrogen .
Q. What catalytic systems effectively reduce the nitro group in this compound?
Catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium borohydride with Au nanoparticles (e.g., silica-supported Au NPs) reduces the nitro group to an amine. The choice depends on selectivity: Au NPs minimize over-reduction and operate in aqueous media at 25–50°C . Kinetic studies using UV-Vis monitoring reveal pseudo-first-order behavior with rate constants dependent on catalyst loading .
Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Mulliken charges : Nitro group oxygen atoms exhibit high electronegativity, directing electrophilic attacks.
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) correlates with stability and reduction potential .
- Hyperpolarizability : Non-linear optical properties, relevant for fluorescence probes .
Q. What are the challenges in optimizing reaction yields for derivatives of this compound?
Key issues include:
- Steric hindrance : The ethylpiperazine group may slow substitution reactions. Solutions include using bulky leaving groups (e.g., triflate) .
- Nitro group reactivity : Competing reduction pathways require controlled conditions (e.g., low-temperature NaBH₄ reactions) .
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC isolates desired products .
Q. How does the crystal packing of this compound influence its physicochemical properties?
SCXRD data reveal:
- Hydrogen-bonding networks : Nitro groups form intermolecular interactions with adjacent amine hydrogens, stabilizing the lattice .
- Piperazine conformation : Chair vs. boat conformations affect solubility and melting points. For example, chair conformers dominate in polar solvents .
Methodological Notes
- Contradictions in evidence : While emphasizes Au NPs for nitro reduction, other catalysts (e.g., Pt/C) may offer faster kinetics but require rigorous optimization .
- Unresolved issues : The compound’s fluorescence quenching mechanisms (e.g., photoinduced electron transfer) remain understudied and warrant further DFT/experimental synergy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
